molecular formula C10H18O3 B2965584 (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid CAS No. 2248216-03-5

(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid

Cat. No.: B2965584
CAS No.: 2248216-03-5
M. Wt: 186.251
InChI Key: YOMAGPZYGJWXPD-JAMMHHFISA-N
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Description

(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is a chiral compound with a unique structure that includes a dimethyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid typically involves the use of starting materials that can form the oxolane ring and the propanoic acid moiety. One common synthetic route involves the reaction of 4,4-dimethyloxolane with a suitable alkylating agent to introduce the propanoic acid group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of automated reactors and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The oxolane ring and the propanoic acid group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Dimethyloxolan-2-yl)methanol
  • (4,4-Dimethyloxolan-2-yl)methanamine hydrochloride

Comparison

Compared to similar compounds, (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is unique due to the presence of both the oxolane ring and the propanoic acid group. This combination allows for a wider range of chemical reactions and potential applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2S)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMAGPZYGJWXPD-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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